2-Chloro-1,3-difluoro-4-vinylbenzene

Description

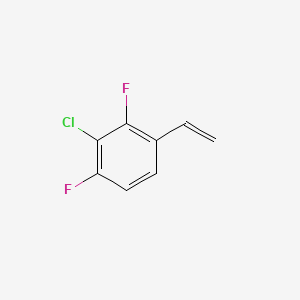

2-Chloro-1,3-difluoro-4-vinylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 2), fluorine (positions 1 and 3), and a vinyl group (position 4). Its structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as a monomer for polymerization or a precursor in cross-coupling reactions. However, direct data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence; inferences are drawn from structurally related compounds.

Properties

Molecular Formula |

C8H5ClF2 |

|---|---|

Molecular Weight |

174.57 g/mol |

IUPAC Name |

3-chloro-1-ethenyl-2,4-difluorobenzene |

InChI |

InChI=1S/C8H5ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h2-4H,1H2 |

InChI Key |

HLPPTKLEVGCYMS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-difluoro-4-vinylbenzene typically involves the halogenation of a suitable precursor, followed by the introduction of the vinyl group. One common method is the halogenation of 1,3-difluorobenzene with chlorine in the presence of a catalyst, such as iron(III) chloride, to produce 2-chloro-1,3-difluorobenzene. This intermediate can then undergo a Heck reaction with a suitable vinyl halide to introduce the vinyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-4-vinylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.

Electrophilic Addition: Halogens like bromine or chlorine can add across the vinyl group.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group to form carboxylic acids.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the vinyl group to an ethyl group.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the chlorine or fluorine atoms.

Addition Products: Halogenated or hydrogenated derivatives of the original compound.

Oxidation Products: Carboxylic acids or other oxidized derivatives.

Reduction Products: Saturated hydrocarbons with the vinyl group reduced to an ethyl group.

Scientific Research Applications

2-Chloro-1,3-difluoro-4-vinylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Medicine: Research into its potential as a precursor for drug development is ongoing. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-difluoro-4-vinylbenzene depends on its specific application and the context in which it is used

Electrophilic and Nucleophilic Interactions: The chlorine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively, affecting the reactivity of the compound.

Vinyl Group Reactions: The vinyl group can undergo addition reactions, influencing the compound’s behavior in chemical and biological systems.

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

2-Chloro-1,3-difluoro-4-nitrobenzene ()

- Structure: Substitutes the vinyl group with a nitro (-NO₂) group at position 3.

- Key Differences :

- Reactivity : The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution at meta/para positions, whereas the vinyl group is electron-withdrawing via conjugation, promoting reactivity in addition or polymerization reactions.

- Applications : Nitro derivatives are intermediates in explosives, dyes, and pharmaceuticals . The vinyl analog is more suited for polymer chemistry.

- Safety : Nitro compounds are often thermally unstable and may pose explosion risks under certain conditions, unlike the vinyl variant, which likely requires precautions for flammability.

1-Chloro-2,3-difluoro-4-nitrobenzene ()

- Structure : Differs in substitution pattern (chloro at position 1, fluoro at 2 and 3, nitro at 4).

- Synthesis: Nitro groups are typically introduced via nitration under acidic conditions, while vinyl groups require coupling reactions (e.g., Heck reaction) .

3-Chloro-2,4-difluorobenzotrifluoride ()

- Structure : Replaces the vinyl group with a trifluoromethyl (-CF₃) group.

- Key Differences :

2-Bromo-5-chloro-1,3-difluorobenzene ()

- Structure : Substitutes the vinyl group with bromine at position 2 and adjusts halogen positions.

- Key Differences :

- Physical Properties : Bromine’s higher atomic weight increases molecular density and boiling point compared to the vinyl analog.

- Reactivity : Bromine facilitates nucleophilic aromatic substitution, while vinyl groups favor addition or coupling pathways .

Biological Activity

2-Chloro-1,3-difluoro-4-vinylbenzene (CAS Number: 2367-91-1) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring chlorine and fluorine substituents on a vinylbenzene core, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential cytotoxic effects, and implications for drug development.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 148.537 g/mol. The structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 148.537 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of various halogenated compounds. While specific data on this compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a comparative study, several fluorinated compounds were screened for their antibacterial activity using the disc diffusion method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that halogenated derivatives exhibited significant inhibition zones compared to control antibiotics like ciprofloxacin.

| Compound | Staphylococcus aureus (mm) | E. coli (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Ciprofloxacin | 20 | 25 |

Note: TBD indicates that specific data for this compound needs to be established through experimental work.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various fluorinated compounds to assess their potential as therapeutic agents. For instance, compounds with similar structures have shown cytotoxic effects in cancer cell lines, suggesting that this compound may also possess anticancer properties.

Research Findings

A study evaluating the cytotoxicity of fluorinated benzene derivatives reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines. Further research is necessary to determine the specific IC50 for this compound.

The mechanism by which halogenated compounds exert their biological effects often involves the disruption of cellular processes through interactions with DNA or proteins. The presence of electronegative halogens like chlorine and fluorine can enhance lipophilicity, facilitating membrane penetration and subsequent cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.